molecular formula C13H13NO2S B13535349 [1,1'-Biphenyl]-4-ylmethanesulfonamide

[1,1'-Biphenyl]-4-ylmethanesulfonamide

Cat. No.: B13535349
M. Wt: 247.31 g/mol
InChI Key: LMAMPCZIWGIPCH-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-ylmethanesulfonamide is an organic compound that features a biphenyl structure with a methanesulfonamide group attached to one of the phenyl rings. This compound is part of the broader class of biphenyl derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-ylmethanesulfonamide typically involves the reaction of 4-bromobiphenyl with methanesulfonamide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in a suitable solvent like toluene or DMF (dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-ylmethanesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-ylmethanesulfonamide can undergo various chemical reactions, including:

    Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The methanesulfonamide group can be involved in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce sulfonic acids or other oxidized forms.

Scientific Research Applications

[1,1’-Biphenyl]-4-ylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ylmethanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound with two connected phenyl rings.

    4-Bromobiphenyl: A halogenated derivative used in similar synthetic applications.

    Methanesulfonamide: The sulfonamide group without the biphenyl structure.

Uniqueness

[1,1’-Biphenyl]-4-ylmethanesulfonamide is unique due to the combination of the biphenyl structure and the methanesulfonamide group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(4-phenylphenyl)methanesulfonamide

InChI

InChI=1S/C13H13NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,14,15,16)

InChI Key

LMAMPCZIWGIPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)N

Origin of Product

United States

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